N-(3-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-24-18(26)17-16(13-7-2-3-8-14(13)22-17)23-19(24)27-10-15(25)21-12-6-4-5-11(20)9-12/h2-9,22H,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPMONVLKRGWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrimidine derivatives and exhibits a range of pharmacological properties. This article aims to summarize the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 408.5 g/mol. The presence of a fluorine atom in the structure is significant as it can influence the compound's reactivity and biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. For instance, related compounds have demonstrated IC50 values ranging from 10.4 μM to 24.3 μM against AChE and BChE .
- Anti-inflammatory Activity : The anti-inflammatory properties of pyrimidine derivatives have been documented extensively. Similar compounds have been reported to significantly reduce the expression of inflammatory markers such as COX-2 and iNOS in vitro .
- Anticancer Properties : Preliminary studies suggest that this class of compounds may exhibit anticancer activity by inducing apoptosis in cancer cell lines. For example, derivatives have shown cytotoxic effects against various cancer cell lines with IC50 values indicating significant potency .
Table 1: Biological Activities of Related Compounds
| Compound | Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 10.4 | |
| Compound B | BChE Inhibition | 13.2 | |
| Compound C | COX-2 Inhibition | Not specified | |
| Compound D | Anticancer (MCF7) | 0.39 |
Case Study: Anticancer Activity
In a study examining the anticancer potential of pyrimidine derivatives, N-(3-fluorophenyl)-2-{3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide was evaluated alongside other analogs. The results indicated that the compound exhibited significant cytotoxicity against MCF7 breast cancer cells with an IC50 value lower than 0.5 μM, suggesting a strong potential for further development as an anticancer agent .
In Vivo Studies
In vivo studies are necessary to validate the findings from in vitro experiments. Preliminary animal studies have shown that similar compounds can reduce tumor growth and metastasis in mouse models when administered at therapeutic doses.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(3-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide exhibits promising anticancer properties:
- Mechanism of Action : The compound modulates protein kinase activity, which plays a crucial role in cell proliferation and apoptosis. By inhibiting specific kinases involved in cancer progression, it may effectively reduce tumor growth .
- Laboratory Studies : In vitro studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines. Assays such as MTT and SRB are commonly employed to assess cell viability post-treatment, revealing insights into its therapeutic potential .
-
Comparison with Similar Compounds : The anticancer activity of this compound can be compared with other pyrimidine derivatives known for their ability to induce apoptosis and inhibit cell cycle progression in cancer cells.
Compound Name Cell Line Tested IC50 (µM) Mechanism of Action Compound A A431 (Lung) 0.25 Apoptosis Compound B H1975 (Lung) 0.15 Cell Cycle Arrest N-(3-fluoro...) Various TBD TBD
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against kinases associated with various diseases:
- Selectivity : By selectively targeting these enzymes, it disrupts abnormal signaling pathways that are often dysregulated in disease states. This selectivity is crucial for developing effective therapeutic agents .
- Structure-Activity Relationship (SAR) : Understanding the SAR is vital for optimizing the pharmacological properties of the compound. Variations in the indole and pyrimidine structures can significantly influence binding affinity and inhibitory effects on target proteins .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Anticancer Efficacy : Research has demonstrated its ability to inhibit specific cancer cell lines through targeted action on signaling pathways involved in cell survival and proliferation.
- Enzyme Interaction Studies : Investigations into its interactions with various kinases have provided insights into its potential as a therapeutic agent for conditions characterized by aberrant kinase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
